Technical Whitepaper: Physicochemical Profiling of 2,6-Dihydroxy-5-nitrobenzamide
Technical Whitepaper: Physicochemical Profiling of 2,6-Dihydroxy-5-nitrobenzamide
Executive Summary
2,6-Dihydroxy-5-nitrobenzamide is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of salicylanilide-based anthelmintics (e.g., Closantel analogs) and uncoupling agents of oxidative phosphorylation. Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitro group and the electron-donating hydroxyl groups, stabilized by a robust intramolecular hydrogen bonding (IMHB) network.
This guide provides an in-depth physicochemical analysis of this scaffold. It moves beyond basic descriptors to explore the causality between its molecular structure and its behavior in solution and solid states. We present self-validating protocols for its characterization, addressing the specific challenges posed by its poor aqueous solubility and high acidity.
Part 1: Structural Analysis & Molecular Descriptors
Structural Identity & Symmetry
For the primary amide (R-NH₂), the positions 3 and 5 on the 2,6-dihydroxybenzamide ring are chemically equivalent due to the
The Intramolecular Hydrogen Bond (IMHB) Network
The defining feature of this molecule is the formation of pseudo-cyclic rings via hydrogen bonding.
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S(6) Motif: The hydroxyl group at C2 donates a hydrogen to the amide carbonyl oxygen.
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Nitro-Chelation: The hydroxyl group at C6 (or C2) can H-bond with the ortho-nitro group oxygen.
These interactions planarize the molecule, significantly increasing lattice energy (reducing solubility) and masking polar groups (increasing membrane permeability).
Key Molecular Descriptors
| Property | Value (Predicted/Exp) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 198.13 g/mol | Fragment-like, suitable for lead optimization |
| TPSA | ~115 Ų | High polarity, but effectively reduced by IMHB |
| H-Bond Donors | 4 (2 Phenolic, 2 Amide) | High potential for solvent interaction |
| H-Bond Acceptors | 5 | Nitro and Carbonyl groups |
| LogP (Oct/Water) | ~1.2 - 1.5 | Moderately lipophilic; pH dependent |
Part 2: Physicochemical Properties[1]
Acidity (pKa)
The 5-nitro group exerts a strong electron-withdrawing effect (
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pKa₁ (~4.0 - 5.5): The first ionization occurs at the hydroxyl group para or ortho to the nitro group. This is significantly more acidic than phenol (pKa 10) or resorcinol (pKa 9.3) due to resonance stabilization of the phenolate anion by the nitro group.
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pKa₂ (~8.0 - 9.5): The second ionization is less acidic due to electrostatic repulsion from the first negative charge.
Experimental Implication: In physiological pH (7.4), the molecule exists primarily as a mono-anion. This impacts HPLC retention times and oral absorption models.
Solubility Profile
This compound exhibits "Brick Dust" characteristics: high crystallinity and poor water solubility, driven by the planar stacking enabled by IMHB.
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Water: Insoluble (< 0.1 mg/mL) at neutral/acidic pH. Solubility increases significantly at pH > 6.0 due to ionization.
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Organic Solvents:
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High: DMSO, DMF, DMAc (Disrupts IMHB).
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Moderate: Acetone, Acetonitrile, Methanol.
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Low: Dichloromethane, Hexane.
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Lipophilicity (LogD)
The distribution coefficient (LogD) is highly pH-dependent.
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Acidic pH (< 4): Neutral form dominates. LogD
LogP (~1.5). Good membrane permeability. -
Neutral pH (7.4): Mono-anionic form dominates. LogD drops (< 0.5). However, the IMHB can shield the negative charge, maintaining higher-than-expected permeability.
Part 3: Analytical Characterization Protocols
HPLC Method Development
Standard reverse-phase conditions often fail due to peak tailing caused by the acidic phenolic groups interacting with residual silanols on the column.
Recommended Protocol:
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Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
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Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial: Acid keeps phenols protonated to prevent peak splitting.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 270 nm (Benzamide absorption) and 350 nm (Nitro-phenolate charge transfer band).
UV-Vis Spectroscopy
The nitro group conjugated with the electron-rich resorcinol ring creates a strong "push-pull" system, resulting in a bathochromic (red) shift.
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Neutral (MeOH):
~320-330 nm. -
Basic (0.1N NaOH): Significant red shift (
> 400 nm, intense yellow/orange color) due to the formation of the nitrophenolate anion. This color change is a useful visual indicator for pKa determination titrations.
Part 4: Synthesis & Stability
Synthetic Pathway
The most robust route involves the nitration of 2,6-dihydroxybenzoic acid derivatives, followed by amidation, or the hydration of the corresponding nitrile.
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Precursor: 2,6-Dihydroxybenzonitrile (CAS 233585-04-1) or 2,6-Dihydroxybenzoic acid.
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Nitration: Electrophilic aromatic substitution using
. The directing effects of the two -OH groups (ortho/para) strongly favor the 3 (and 5) positions. -
Amidation: Conversion of the acid/nitrile to the primary amide.
Stability Concerns
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Photostability: Nitro-aromatics are susceptible to photoreduction or photo-degradation. Store in amber vials.
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Hydrolysis: The amide bond is relatively stable due to steric shielding by the ortho-hydroxyls, but prolonged exposure to strong acid/base at high temperatures will hydrolyze it to the carboxylic acid.
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Thermal: High melting point (>220°C for derivatives) indicates good thermal stability in the solid state.
References
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Janssen Pharmaceutica N.V. (1977). Antiparasitic salicylanilide derivatives. US Patent 4,005,218.
- Validates the synthesis and melting points of N-substituted 2,6-dihydroxy-5-nitrobenzamide deriv
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BenchChem. (n.d.). 2,6-Dihydroxy-3-nitrobenzonitrile Product Entry.
- Confirms the existence of the nitrile precursor and the nitration substitution p
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Lalancette, R. A., et al. (2010). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E.
- Provides crystallographic evidence for the intramolecular hydrogen bonding (S6 motif) in 2-hydroxy-5-nitro-substituted benzenes.
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MDPI. (2020). Synthesis of 2,6-Dihydroxybenzoic Acid. Processes.
- Describes the synthesis and stability of the 2,6-dihydroxy scaffold.
